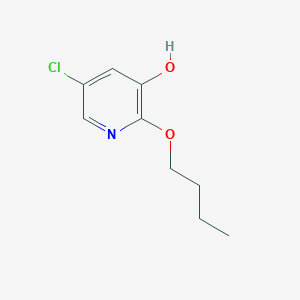

2-Butoxy-5-chloropyridin-3-ol

Beschreibung

Chemical Structure: 2-Butoxy-5-chloropyridin-3-ol is a pyridine derivative with a hydroxyl group at position 3, a chlorine atom at position 5, and a butoxy substituent at position 2. Its molecular formula is C₉H₁₂ClNO₂, with a molar mass of 201.65 g/mol (calculated based on substituents and pyridine core). Identifiers:

The compound’s structure combines lipophilic (butoxy) and polar (hydroxyl, chloro) groups, influencing its solubility and reactivity.

Eigenschaften

IUPAC Name |

2-butoxy-5-chloropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-2-3-4-13-9-8(12)5-7(10)6-11-9/h5-6,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKIVKJYEDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=N1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-chloropyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-hydroxypyridine with butyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of 2-Butoxy-5-chloropyridin-3-ol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butoxy-5-chloropyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Various reduced forms of the original compound.

Substitution: Substituted pyridine derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

2-Butoxy-5-chloropyridin-3-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2-Butoxy-5-chloropyridin-3-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following pyridine derivatives share structural similarities with 2-Butoxy-5-chloropyridin-3-ol, differing in substituent positions, functional groups, or halogenation patterns:

Comparative Analysis of Substituent Effects

Lipophilicity and Solubility

- Butoxy vs.

- Trifluoromethyl Substitution : The trifluoromethyl group in YF-5363 increases electron-withdrawing effects and steric bulk, likely reducing solubility in polar solvents compared to the target compound .

Electronic and Steric Effects

- Hydroxyl Group: All analogs retain the hydroxyl group at position 3, suggesting shared hydrogen-bonding capacity and acidity (pKa ~8–10, estimated for pyridinols).

Research Implications and Gaps

- Positional Isomerism : The activity of 6-butoxy-5-chloropyridin-3-ol (YF-6947) vs. the target compound remains unexplored in the provided data. Comparative studies on their biological or chemical reactivity are needed .

- Trifluoromethyl Derivatives : The trifluoromethyl analog (YF-5363) may exhibit enhanced metabolic stability in pharmaceutical contexts, warranting further investigation .

Biologische Aktivität

2-Butoxy-5-chloropyridin-3-ol is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This compound exhibits a unique structural configuration that contributes to its reactivity and interaction with biological systems. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 2-Butoxy-5-chloropyridin-3-ol can be represented as follows:

- Chemical Formula: CHClNO

- Molecular Weight: 201.66 g/mol

The presence of both butoxy and hydroxyl groups on the pyridine ring is significant as it influences the compound's solubility and biological activity.

The biological activity of 2-Butoxy-5-chloropyridin-3-ol is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, leading to observable biological effects. The exact pathways involved can vary based on the context in which the compound is applied.

Key Mechanisms:

- Enzyme Inhibition: It may act as an inhibitor for various enzymes, affecting metabolic pathways.

- Receptor Modulation: The compound could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

2-Butoxy-5-chloropyridin-3-ol has been studied for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and safety .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 2-Butoxy-5-chloropyridin-3-ol significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values, confirming the compound's effectiveness against these pathogens.

- Mechanistic Insights : Research investigating the mechanism revealed that 2-Butoxy-5-chloropyridin-3-ol disrupts bacterial cell wall synthesis, leading to cell lysis. This was evidenced by electron microscopy showing morphological changes in treated bacterial cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Butoxy-5-chloropyridin-3-ol, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Butoxy-5-chloropyridine | Lacks hydroxyl group | Moderate antimicrobial activity |

| 5-Chloro-2-isobutoxypyridine | Different alkoxy group | Limited antibacterial properties |

The presence of both butoxy and hydroxyl groups in 2-Butoxy-5-chloropyridin-3-ol enhances its solubility and biological interactions compared to its analogs.

Research Applications

The potential applications of 2-Butoxy-5-chloropyridin-3-ol extend beyond antimicrobial use:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting bacterial infections.

- Chemical Synthesis : It serves as an important intermediate in synthesizing more complex organic molecules used in various industries, including agrochemicals and dyes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.